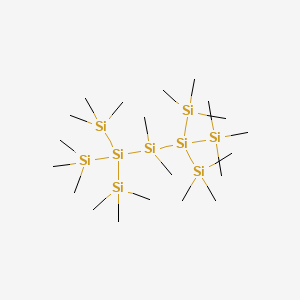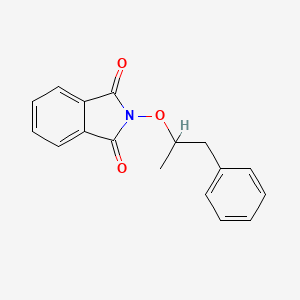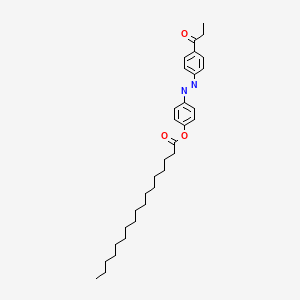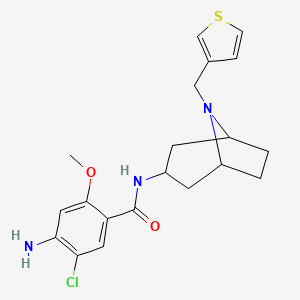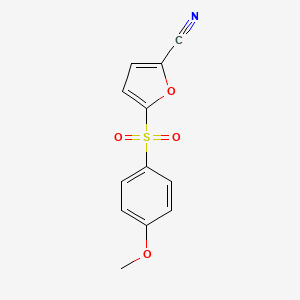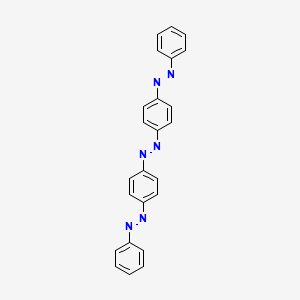![molecular formula C10H15ClO B14449791 Bicyclo[4.2.1]nonane-1-carbonyl chloride CAS No. 79635-02-2](/img/structure/B14449791.png)
Bicyclo[4.2.1]nonane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.1]nonane-1-carbonyl chloride: is a bicyclic organic compound characterized by its unique structure, which consists of a bicyclo[421]nonane framework with a carbonyl chloride functional group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.1]nonane-1-carbonyl chloride can be achieved through several methods. One common approach involves the cycloaddition reaction of 1,3,5-cycloheptatriene with suitable alkynes in the presence of a cobalt (I) catalyst. This reaction forms bicyclo[4.2.1]nona-2,4,7-trienes, which can then be further functionalized to introduce the carbonyl chloride group .
Another method involves the trapping of cyclooctatetraene diene with one-carbon bis-electrophiles, such as dimethylcarbamoyl chloride, followed by subsequent transformations to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The bicyclic framework can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the carbonyl chloride group.
Scientific Research Applications
Bicyclo[4.2.1]nonane-1-carbonyl chloride has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nonane-1-carbonyl chloride involves its ability to undergo various chemical transformations, enabling it to interact with different molecular targets. The carbonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or material properties.
Comparison with Similar Compounds
Bicyclo[4.2.1]nonane-1-carbonyl chloride can be compared with other bicyclic compounds, such as:
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and functionalization, often used in asymmetric catalysis and as a molecular scaffold.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with unique structural properties and applications in materials science.
The uniqueness of bicyclo[42
Properties
CAS No. |
79635-02-2 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonane-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c11-9(12)10-5-2-1-3-8(7-10)4-6-10/h8H,1-7H2 |
InChI Key |
SROAGHLVZZETEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCC(C1)C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


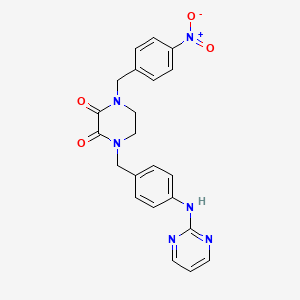
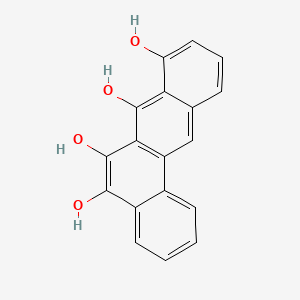
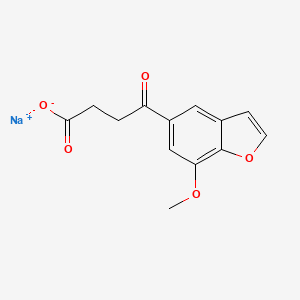
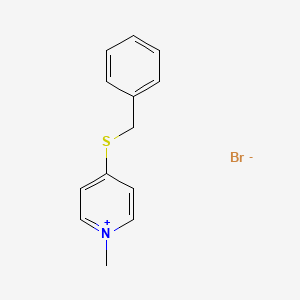
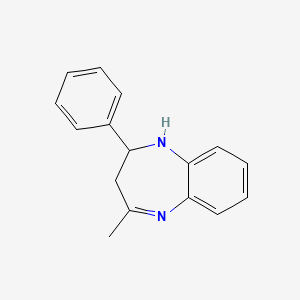

![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)

